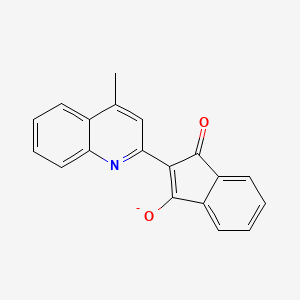![molecular formula C29H35ClN4O3 B10865989 N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-(4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}piperazin-1-yl)acetamide](/img/structure/B10865989.png)
N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-(4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}piperazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-BENZOYL-4-CHLOROPHENYL)-2-(4-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]ETHYL}PIPERAZINO)ACETAMIDE is a synthetic organic compound. It is characterized by its complex molecular structure, which includes benzoyl, chlorophenyl, cyclohexenyl, and piperazino groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BENZOYL-4-CHLOROPHENYL)-2-(4-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]ETHYL}PIPERAZINO)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common reagents and conditions include:
Reagents: Benzoyl chloride, 4-chloroaniline, cyclohexanone, ethylenediamine, piperazine.
Conditions: Solvent (e.g., dichloromethane, ethanol), catalysts (e.g., acid or base catalysts), temperature control (e.g., reflux conditions).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-BENZOYL-4-CHLOROPHENYL)-2-(4-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]ETHYL}PIPERAZINO)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-BENZOYL-4-CHLOROPHENYL)-2-(4-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]ETHYL}PIPERAZINO)ACETAMIDE involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- **N-(2-BENZOYL-4-CHLOROPHENYL)-2-(4-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]ETHYL}PIPERAZINO)ACETAMIDE shares structural similarities with other benzoyl and piperazino compounds.
Examples: Benzoyl chloride derivatives, piperazine-based drugs.
Uniqueness
Structural Features: The combination of benzoyl, chlorophenyl, cyclohexenyl, and piperazino groups makes this compound unique.
Biological Activity: Its specific biological activity may differ from similar compounds due to its unique structure.
Propiedades
Fórmula molecular |
C29H35ClN4O3 |
|---|---|
Peso molecular |
523.1 g/mol |
Nombre IUPAC |
N-(2-benzoyl-4-chlorophenyl)-2-[4-[2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]ethyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C29H35ClN4O3/c1-29(2)18-23(17-24(35)19-29)31-10-11-33-12-14-34(15-13-33)20-27(36)32-26-9-8-22(30)16-25(26)28(37)21-6-4-3-5-7-21/h3-9,16-17,31H,10-15,18-20H2,1-2H3,(H,32,36) |
Clave InChI |
WEWNZXOGABVOIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=CC(=O)C1)NCCN2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-hydroxy-6-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B10865907.png)

![(3S,4S)-4-[(phenylcarbonyl)amino]tetrahydrothiophen-3-yl acetate](/img/structure/B10865923.png)
![ethyl (7Z)-7-{[(phenylcarbonyl)oxy]imino}-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10865926.png)
![1-{[2-(benzyloxy)ethoxy]methyl}-5-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B10865933.png)
![1-(2,4-Dimethylphenyl)-3-{[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B10865937.png)

![2-[(4-tert-butylphenoxy)methyl]-8,9-dimethyl-7-(pyridin-4-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10865963.png)
![3-amino-N'-[(E)-(4-methoxyphenyl)methylidene]thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B10865966.png)
![5-(furan-2-yl)-3-(2-hydroxyethyl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10865980.png)
![N-(3,5-dichlorophenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10865983.png)
![(4Z)-2-(4-methoxyphenyl)-5-propyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10865998.png)
![11-(4-methoxyphenyl)-8-methyl-10-(2-methylpropanoyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10866001.png)
![N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B10866005.png)
